Product packaging for Fluoro(heptafluoropropoxy)acetic acid(Cat. No.:CAS No. 919005-00-8)

Fluoro(heptafluoropropoxy)acetic acid

Cat. No.: B12610674
CAS No.: 919005-00-8
M. Wt: 262.05 g/mol
InChI Key: SOPKUPKNOTUECV-UHFFFAOYSA-N
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Description

Conceptual Framework of Per- and Polyfluoroalkyl Substances (PFAS) and Fluoro(heptafluoropropoxy)acetic acid

Per- and polyfluoroalkyl substances (PFAS) represent a large and complex group of synthetic chemicals characterized by the presence of carbon-fluorine bonds, which are among the strongest in organic chemistry. nih.gov This structural feature imparts properties such as thermal and chemical stability, as well as oil and water repellency, leading to their use in a wide array of industrial and consumer products since the 1950s. nih.govitrcweb.org PFAS are broadly categorized into polymers and non-polymers. google.com

The defining characteristic of PFAS is the presence of a perfluoroalkyl moiety, a chain of carbon atoms where all hydrogen atoms are replaced by fluorine atoms. researchgate.net These substances are often referred to as "forever chemicals" because their strong carbon-fluorine bonds make them highly resistant to degradation in the environment. researchgate.netnih.gov

This compound falls under the classification of a per- and polyfluoroalkyl ether carboxylic acid (PFECA). acs.orgnih.govacs.org Specifically, it is a type of perfluoroalkyl ether, which is a subclass of PFAS. acs.org Its chemical structure includes a fluorinated ether group, which distinguishes it from the more historically well-known perfluoroalkyl carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA). nih.govacs.org The inclusion of an ether linkage within the fluorinated carbon chain is a key characteristic of this and other replacement PFAS compounds. nih.govacs.org

The IUPAC name for this compound is 2-fluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)acetic acid. acs.org It is also known by various synonyms, including HFPO-DA, perfluoro(2-methyl-3-oxahexanoic) acid, and the trade name GenX, particularly when referring to the technology that uses its ammonium (B1175870) salt as a processing aid. nih.govwikipedia.org

Historical Development and Emergence of this compound as a Chemical Entity

The development of PFAS chemistry dates back to the late 1930s, with widespread commercial production beginning in the 1950s. itrcweb.org The initial focus was on long-chain PFAS, such as PFOA and perfluorooctane (B1214571) sulfonate (PFOS), which were produced through methods like electrochemical fluorination and telomerization. itrcweb.orgitrcweb.org

Concerns over the environmental persistence and bioaccumulation potential of long-chain PFCAs led to regulatory actions and voluntary phase-outs by major manufacturers in the early 2000s. itrcweb.orgresearchgate.netnih.gov For instance, in 2006, the U.S. Environmental Protection Agency (EPA) initiated the PFOA Stewardship Program, which encouraged companies to reduce and ultimately eliminate PFOA and related chemical emissions and product content. itrcweb.org

This shift prompted the development and introduction of shorter-chain PFAS and other alternatives, including perfluoroalkyl ether carboxylic acids like this compound. google.com The technology using the ammonium salt of hexafluoropropylene oxide dimer acid, known by the trade name GenX, was introduced as a replacement processing aid in the manufacturing of fluoropolymers. wikipedia.org The acid form of this compound is this compound. wikipedia.org While the GenX technology was developed as an alternative, the release of byproducts from fluoromonomer production has been a subject of environmental monitoring. google.com

The synthesis of fluorinated carboxylic acids, in general, has been a topic of chemical research for many decades, with early patents for the production of fluoroacetic acids dating back to the 1940s. researchgate.netresearchgate.net The methods for producing perfluorinated carboxylic acids have evolved to include processes like the oligomerization of hexafluoropropylene oxide, which is relevant to the creation of ether-containing PFAS.

Research Significance and Academic Relevance of this compound Inquiry

The academic and research interest in this compound is multifaceted. A significant portion of the research has been driven by its use as a replacement for PFOA and the need to understand its environmental fate and behavior. google.com

Environmental Detection and Analysis: A key area of research has been the development of analytical methods to detect and quantify this compound and other PFECAs in various environmental matrices, including natural waters. google.com Techniques such as liquid chromatography-time-of-flight mass spectrometry (LC-ESI-TOFMS) have been instrumental in identifying novel PFECAs. google.com These studies have highlighted the presence of homologous series of these compounds, differing by repeating units of CF2 or CF2O. google.com

Chemical Properties and Degradation: The chemical properties of PFECAs, including this compound, are a subject of ongoing study. Research has shown that the ether oxygen in their structure influences their degradation behavior. nih.govacs.org For example, the presence of the ether oxygen can increase the bond dissociation energy of the adjacent C-F bonds, making them less susceptible to certain reductive defluorination pathways compared to their perfluorinated counterparts without an ether linkage. nih.govacs.org However, the cleavage of the C-O ether bond can lead to the formation of unstable perfluoroalcohols, which may promote further degradation. nih.govacs.org

Industrial Chemistry and Applications: In industrial chemistry, this compound, primarily through its ammonium salt (GenX), serves as a processing aid in the emulsion polymerization of fluoropolymers. wikipedia.org Fluoropolymers are valued for their chemical and thermal resistance and are used in numerous applications. researchgate.net The role of fluorinated surfactants in these processes is to stabilize the aqueous emulsions of monomers. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula CF3CF2CF2OCFHCOOH<br>C5H2F8O3 B12610674 Fluoro(heptafluoropropoxy)acetic acid CAS No. 919005-00-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F8O3/c6-1(2(14)15)16-5(12,13)3(7,8)4(9,10)11/h1H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPKUPKNOTUECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF2CF2OCFHCOOH, C5H2F8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60844624
Record name Fluoro(heptafluoropropoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60844624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919005-00-8
Record name Fluoro(heptafluoropropoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60844624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Fluoro Heptafluoropropoxy Acetic Acid

Established Synthetic Pathways for Fluoro(heptafluoropropoxy)acetic acid

The formation of perfluoroether carboxylic acids generally follows a two-step process: the synthesis of a perfluoroether acyl fluoride (B91410) intermediate, followed by its conversion to the final carboxylic acid.

The conversion of a stable perfluoroether acyl fluoride to its corresponding carboxylic acid is a well-established hydrolytic process. This method is the standard final step in the production of many perfluoroether carboxylic acids. google.comgoogle.com The general reaction is as follows:

Rf-COF + H₂O → Rf-COOH + HF

In this reaction, the acyl fluoride (Rf-COF) is intensively mixed with water. Due to the typically low miscibility of fluorinated compounds with water, the process may be carried out in the presence of a fluorinated inert solvent to facilitate the reaction. google.com After the reaction, the resulting mixture separates into an organic phase containing the desired carboxylic acid and an aqueous phase containing hydrofluoric acid (HF). The organic phase can then be purified, often by distillation, to isolate the final product. google.com This method is known to produce high yields, often exceeding 97%. google.com

For the synthesis of this compound, this route would presuppose the availability of its corresponding acyl fluoride, Fluoro(heptafluoropropoxy)acetyl fluoride (C₃F₇O-CHF-COF).

Alternative methods for synthesizing fluorinated organic compounds exist, which could theoretically be applied to produce this compound or its precursors.

Electrochemical Fluorination (ECF): The Simons process is a prominent ECF method used to produce perfluorinated compounds, including ethers, amines, and acyl fluorides, by electrolyzing a solution of a hydrocarbon precursor in hydrogen fluoride. nih.gov This process systematically replaces every carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond. nih.gov Theoretically, a hydrocarbon ether acid precursor, such as (propoxy)acetic acid, could be perfluorinated using this method. However, controlling the reaction to achieve partial fluorination—leaving a single C-H bond as in the target molecule—is a significant challenge.

Direct Fluorination: Another approach is the direct reaction of a hydrocarbon substrate with elemental fluorine (F₂), often in the liquid phase. agc.comjst.go.jp This method is highly effective for producing perfluorinated compounds from their non-fluorinated counterparts. jst.go.jp For instance, a hydrocarbon ether ester could be directly fluorinated to yield a perfluorinated ether ester. This technique is powerful but requires specialized equipment and careful control due to the high reactivity of fluorine gas. agc.com

Precursor Compounds and Reactant Chemistry in this compound Synthesis

The synthesis of any perfluoroether carboxylic acid is fundamentally dependent on the chemistry of its precursors, which provide the carbon backbone, the ether linkage, and the fluorine atoms.

Hexafluoropropylene Oxide (HFPO): HFPO is a critical building block in organofluorine chemistry and the primary precursor for the heptafluoropropoxy group (CF₃CF₂CF₂O-). agc.comgoogle.com It is a highly reactive epoxide that can undergo ring-opening and oligomerization. agc.comresearchgate.net A key reaction of HFPO is its dimerization, catalyzed by a nucleophile (like a fluoride ion) in a polar aprotic solvent, to produce Perfluoro(2-propoxypropionyl) fluoride (also known as HFPO-dimer acid fluoride). google.comnih.gov

Reaction: 2 CF₃CF(O)CF₂ → CF₃CF₂CF₂O-CF(CF₃)COF

This reaction is central to the GenX technology, where the resulting acyl fluoride is hydrolyzed to 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA). google.comacs.orgnih.gov This illustrates the established method for creating the perfluoropropoxy ether linkage attached to a functional group.

Perfluoroether Acyl Fluorides: As established in section 2.1.1, perfluoroether acyl fluorides are the immediate precursors to their corresponding carboxylic acids. The stability of the acyl fluoride group allows for its isolation and subsequent controlled hydrolysis. google.comgoogle.com The table below shows examples of perfluoroether acyl fluorides and the carboxylic acids they form upon hydrolysis.

Acyl Fluoride PrecursorIUPAC Name of Acyl FluorideResulting Carboxylic Acid
CF₃CF₂CF₂O-CF(CF₃)COF 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride nih.gov2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid nih.gov
CF₃CF₂CF₂O-CHF-COF (Hypothetical)Fluoro(heptafluoropropoxy)acetyl fluorideThis compound
Rf-COF (General)Perfluoroether acyl fluoride google.comPerfluoroether carboxylic acid google.com

Theoretical Considerations in the Synthesis of this compound Derivatives

Computational studies, primarily using Density Functional Theory (DFT), provide significant insights into the stability, reactivity, and potential transformation pathways of perfluoroether carboxylic acids (PFECAs) and their derivatives. These theoretical findings are crucial for understanding the challenges and opportunities in synthesizing specific molecules like this compound.

Studies on the thermal decomposition of related PFECAs, such as HFPO-DA, have been conducted to determine relative bond strengths within the molecule. nih.govacs.org DFT calculations of bond dissociation energies (BDEs) help predict which bonds are most likely to break under specific conditions, which is a key consideration in designing a stable synthetic pathway and predicting potential byproducts. nih.gov

Key computational findings for related PFECAs include:

Ether Bond Stability: The C-O ether bond is a potential point of cleavage. Computational results show that for HFPO-DA, the preferential cleavage occurs at the C-O ether bond closest to the carboxyl group during thermal transformation. nih.govacs.org

C-C vs. C-F Bonds: In the perfluorinated backbone, C-C bonds are generally weaker than C-F bonds, suggesting that chain scission can be a competing reaction pathway, especially under high-energy conditions. nih.gov

Influence of Functional Groups: The presence of highly electronegative fluorine atoms and functional groups like the trifluoromethyl (-CF₃) group significantly impacts the bond energies throughout the molecule. nih.gov Theoretical studies on the degradation of PFECAs by hydrated electrons indicate that the ether oxygen atom increases the bond dissociation energy of C-F bonds on adjacent carbons, making them more resistant to reductive defluorination compared to their perfluoroalkyl carboxylate counterparts. acs.org

These theoretical principles guide the synthesis of complex fluorinated molecules by highlighting their inherent stabilities and reactivities, thereby informing the choice of reaction conditions and precursor design.

Analytical Methodologies for the Detection and Quantification of Fluoro Heptafluoropropoxy Acetic Acid

Advanced Chromatographic-Mass Spectrometric Techniques

The cornerstone of HFPO-DA analysis is the coupling of liquid chromatography with mass spectrometry, which provides the necessary selectivity and sensitivity to detect this compound at trace levels in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the quantification of HFPO-DA. nih.govmdpi.com This method offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of HFPO-DA often found in environmental samples. sciex.com The typical instrumentation involves a tandem quadrupole mass spectrometer (QqQ) operating in multiple reaction monitoring (MRM) mode. nih.govsciex.com

In MRM experiments, the precursor ion of HFPO-DA, which is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 329, is selected in the first quadrupole. nih.gov This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. nih.gov Common product ions for HFPO-DA result from the loss of a carboxyl group (-CO2) and the cleavage of the ether linkage. nih.gov The optimization of MRM transitions, including precursor and product ion selection and collision energies, is a critical step in method development to ensure accurate and sensitive quantification. nih.gov

Several studies have reported optimized LC-MS/MS methods for HFPO-DA. For instance, one method achieved sensitive limits of quantitation (LOQs) of 10-50 ng/L for HFPO-DA and other novel PFAS in a ten-minute LC-MS/MS acquisition on a SCIEX QTRAP® 4500 system. sciex.com Another study detailed the use of a Waters Acquity UPLC system coupled to a Quattro Premier XE triple quadrupole mass spectrometer for the analysis of PFECAs, including HFPO-DA. nih.gov Chromatographic separation is typically achieved using a C18 column with a binary mobile phase gradient. nih.gov

ParameterValue/DescriptionReference
Instrumentation Tandem Quadrupole Mass Spectrometer (QqQ) nih.gov
Ionization Mode Electrospray Ionization (ESI) Negative nih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) nih.govsciex.com
Precursor Ion [M-H]⁻ m/z 329 nih.gov
Common Product Ions Result from loss of -CO₂ and ether linkage cleavage nih.gov
Example LOQ 10-50 ng/L sciex.com
LC Column C18 nih.gov

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful technique that provides the most accurate and precise quantification of analytes in complex matrices by correcting for matrix effects and variations in sample preparation and instrument response. nih.govwikipedia.orgnih.gov This method involves spiking the sample with a known amount of a stable isotope-labeled (SIL) internal standard of the analyte of interest. nih.govwikipedia.org

For the analysis of HFPO-DA, the most commonly used SIL standard is ¹³C₃-HFPO-DA. nih.gov This standard is chemically identical to the native HFPO-DA but is mass-differentiated due to the incorporation of three carbon-13 isotopes. nih.gov By adding a known quantity of ¹³C₃-HFPO-DA to the sample prior to extraction, any losses of the analyte during sample processing or signal suppression/enhancement during MS analysis can be accurately corrected for by measuring the ratio of the native analyte to the labeled standard. nih.gov The importance of using a dedicated SIL standard for HFPO-DA has been highlighted in studies where significant signal suppression was observed in wastewater samples, which could be accurately rectified using ¹³C₃-HFPO-DA. nih.gov

The use of IDMS is a key feature of robust analytical methods for PFAS, including the U.S. Environmental Protection Agency (EPA) Method 533 for drinking water analysis. epa.gov

Internal StandardApplicationBenefitReference
¹³C₃-HFPO-DA Isotope Dilution Mass Spectrometry (IDMS)Corrects for matrix effects, sample preparation losses, and instrument variability, leading to precise and accurate quantification. nih.gov

Sample Preparation and Extraction Protocols for Environmental and Complex Matrices

The successful analysis of HFPO-DA is highly dependent on the effectiveness of the sample preparation and extraction procedures, which aim to isolate the analyte from the sample matrix and concentrate it to detectable levels.

Solid Phase Extraction (SPE) Optimization for Fluoro(heptafluoropropoxy)acetic acid

Solid-phase extraction (SPE) is the most common technique for the extraction and pre-concentration of HFPO-DA from aqueous samples. nih.govresearchgate.net The optimization of SPE methods involves selecting the appropriate sorbent material, conditioning and equilibration solvents, sample loading conditions, wash solutions, and elution solvents to maximize the recovery of HFPO-DA while minimizing interferences.

For HFPO-DA and other PFAS, weak anion exchange (WAX) sorbents, such as Oasis WAX, have been shown to be effective. nih.govsciex.com The extraction process typically involves filtering the water sample, acidifying it, and then passing it through the SPE cartridge. sciex.com The cartridge is then washed to remove co-extracted interferences and the target analytes are eluted with a basic solvent, often methanol (B129727) containing ammonium (B1175870) hydroxide (B78521). nih.gov

A study comparing different SPE sorbents for the analysis of various PFAS, including HFPO-DA, in serum and placental tissue found that SPE-WAX showed the best recoveries for the surrogate mass-labeled standards, with an average of 75%. nih.gov Another study on river water and sediment used Oasis WAX Plus SPE cartridges for water samples. sciex.com For solid samples like sediment, a different approach involving solvent extraction followed by a clean-up step using ENVI-CARB SPE cartridges was employed. sciex.com

The choice of SPE sorbent and the optimization of the extraction protocol are crucial for achieving high recovery and minimizing matrix effects, which can significantly impact the accuracy of the quantification. researchgate.netresearchgate.net

Sorbent TypeMatrixKey FindingsReference
Oasis WAX River WaterEffective for extraction of HFPO-DA. sciex.com
Oasis WAX Serum & PlacentaShowed the best recoveries for surrogate mass-labeled standards (average 75%). nih.gov
ENVI-CARB Sediment ExtractUsed for clean-up after initial solvent extraction. sciex.com

Method Development for Aqueous Samples

The development of analytical methods for HFPO-DA in aqueous samples, such as drinking water, surface water, and wastewater, has been a significant focus of environmental research. The U.S. EPA has developed standardized methods for the analysis of PFAS in drinking water, including EPA Method 537.1 and EPA Method 533, both of which are capable of quantifying HFPO-DA. epa.govepa.gov

EPA Method 537.1 involves SPE with a polystyrene-divinylbenzene (SDVB) sorbent, followed by LC-MS/MS analysis. epa.gov EPA Method 533, on the other hand, utilizes isotope dilution anion exchange SPE followed by LC-MS/MS, and is specifically designed to handle a broader range of PFAS, including more polar compounds. epa.gov

Method development for aqueous samples often involves optimizing the SPE procedure as described above. For example, a study on river water samples filtered the samples before extraction using Oasis WAX Plus SPE cartridges. sciex.com The final eluate was then concentrated before LC-MS/MS analysis. sciex.com For wastewater samples, which can be more complex, the use of isotope dilution is particularly important to account for significant matrix effects. nih.gov

Analytical Procedures for Solid and Biosolid Matrices

The analysis of HFPO-DA in solid and biosolid matrices, such as sediment, soil, and sludge, presents additional challenges due to the complexity of the matrix and the strong binding of the analyte to the solid phase. The extraction procedures for these matrices are typically more rigorous than those for aqueous samples.

A common approach for extracting HFPO-DA from solid matrices involves an initial solvent extraction followed by a clean-up step. For sediment samples, one study described a method where the dried sediment was extracted multiple times with a mixture of water and methanol. sciex.com The combined extracts were then cleaned up using ENVI-CARB SPE cartridges before being concentrated for analysis. sciex.com

Another review summarized a method for sediment where the sample was lyophilized (freeze-dried), and the analytes were extracted with methanol. nih.gov The extract was then subjected to an SPE protocol. For plant tissues like grass and leaves, a digestion step with ammonium hydroxide was performed, followed by methanol extraction and clean-up with an Oasis WAX SPE cartridge. nih.gov

The development of robust and validated methods for solid matrices is crucial, as these environmental compartments can act as sinks and long-term sources of PFAS contamination. The EPA has been working on establishing standardized methods for non-drinking water matrices, including solids and biosolids. teklabinc.comitrcweb.org

MatrixExtraction/Clean-up ProcedureReference
Sediment Dried, extracted with water:methanol, cleaned with ENVI-CARB SPE. sciex.com
Sediment Lyophilized, extracted with methanol, followed by SPE. nih.gov
Grass/Leaves Digested with ammonium hydroxide, extracted with methanol, cleaned with Oasis WAX SPE. nih.gov

Quality Assurance/Quality Control (QA/QC) in this compound Analysis

Rigorous quality assurance and quality control (QA/QC) protocols are essential for generating reliable and defensible data in the analysis of this compound. nih.gov These measures are implemented throughout the analytical process, from sample collection to data reporting, to minimize error and ensure data accuracy and comparability. mdpi.comepa.gov A comprehensive QA/QC program is critical for achieving high-quality data for both regulatory compliance and research purposes. wisconsin.govaapm.org

Key components of a QA/QC program for this compound analysis include the use of method blanks, laboratory control samples, matrix spikes, and field duplicates. clu-in.org Method blanks, which are analyte-free samples processed alongside environmental samples, are used to assess potential contamination introduced during laboratory procedures. clu-in.org Laboratory control samples, consisting of a clean matrix spiked with a known concentration of this compound and other target analytes, are analyzed to monitor the accuracy and precision of the analytical method. wisconsin.gov Matrix spikes and matrix spike duplicates involve adding a known amount of the analyte to an actual environmental sample to evaluate potential matrix effects that could interfere with the analysis. nih.gov

The use of certified reference materials (CRMs) is another cornerstone of QA/QC in analytical chemistry. zeptometrix.com CRMs are well-characterized materials with a certified concentration of the target analyte, providing a benchmark for assessing the accuracy of analytical measurements. zeptometrix.comphenomenex.com For PFAS analysis, various CRMs are available, often as solutions in methanol or other suitable solvents. phenomenex.com

Interlaboratory comparison studies, also known as proficiency testing, play a crucial role in ensuring the comparability and reliability of data generated by different laboratories. nih.govnist.gov In these studies, participating laboratories analyze the same set of samples containing unknown concentrations of target analytes, including compounds like this compound. nist.gov The results are then compared to a reference value to assess each laboratory's performance. nist.gov Such studies have demonstrated the ability to improve the analytical comparability and accuracy among laboratories over time. nih.gov For instance, a European QA/QC program for PFAS in human serum showed a significant improvement in the mean relative standard deviation of participants' results from 22% to 13% over four rounds of testing. nih.gov Similarly, inter-laboratory trials for the analysis of other perfluoroalkyl substances (PFAS) in water samples have shown good repeatability and reproducibility, confirming the robustness of the analytical methods. fao.org

A summary of typical QA/QC results from an inter-laboratory study on PFAS in water is presented below:

QC ParameterMatrixPerfluorooctanesulfonate (PFOS)Perfluorooctanoate (PFOA)
Repeatability (within-lab precision) Surface Water3-11%3-11%
Wastewater3-11%3-11%
Reproducibility (between-lab precision) Surface Water7-31%7-31%
Wastewater20-40%20-40%
Accuracy (Recovery) Surface Water84-100%84-100%
Wastewater84-100%84-100%

This table is a representation of data found in inter-laboratory studies for similar PFAS compounds and illustrates the expected performance of analytical methods. fao.org

Emerging Analytical Challenges and Innovations in this compound Characterization

The analysis of this compound is subject to several emerging challenges, primarily driven by the need for lower detection limits and the complexity of environmental matrices. digitellinc.com One of the most significant challenges is overcoming matrix effects, where co-extracted substances from the sample can either suppress or enhance the instrument's response to the target analyte, leading to inaccurate quantification. nih.govselectscience.net This is particularly problematic in complex matrices such as soil, sediment, and biological tissues. organomation.comresearchgate.net

The presence of isomers, which are molecules with the same chemical formula but different structural arrangements, also presents a considerable analytical challenge. epa.gov Different isomers of a compound may exhibit varying physical, chemical, and toxicological properties. Therefore, the ability to separate and quantify individual isomers is crucial for a comprehensive risk assessment. nih.gov The development of analytical methods capable of distinguishing between linear and branched isomers of PFAS is an active area of research. nih.gov

In response to these challenges, several analytical innovations are being developed and implemented. High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for the identification and quantification of unknown or "novel" PFAS, including compounds like this compound. chromatographyonline.combattelle.orgnih.gov HRMS provides highly accurate mass measurements, which aids in the elucidation of chemical structures and the identification of compounds for which analytical standards are not available. nih.gov

Advances in sample preparation techniques are also helping to address the challenges of matrix effects and low analyte concentrations. selectscience.netorganomation.com Novel extraction methods such as microwave-assisted extraction (MAE) and pressurized liquid extraction (PLE) offer faster and more efficient extraction of PFAS from solid matrices. organomation.com Furthermore, innovative clean-up strategies using materials like graphitized carbon black are being employed to remove interfering substances from sample extracts before instrumental analysis. chromatographyonline.com

The table below summarizes some of the emerging analytical techniques for PFAS characterization:

Analytical TechniquePrincipleApplication in this compound Analysis
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental composition. nih.govIdentification of unknown transformation products and metabolites of this compound. chromatographyonline.com
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating the extraction process. organomation.comRapid and efficient extraction from solid matrices like soil and sediment. organomation.com
Pressurized Liquid Extraction (PLE) Employs elevated temperatures and pressures to increase extraction efficiency. organomation.comEffective extraction from challenging sample matrices. organomation.com
Isomer-Specific Chromatography Utilizes specialized chromatographic columns and conditions to separate different isomers of a compound. nih.govQuantification of individual isomers of this compound to better understand its environmental fate and toxicity. nih.gov

These ongoing advancements in analytical methodologies are crucial for improving our ability to detect, quantify, and understand the environmental behavior of this compound and other related compounds. technologynetworks.com

Industrial Applications, Emissions, and Environmental Management of Fluoro Heptafluoropropoxy Acetic Acid

Role as a Fluoropolymer Processing Aid in Industrial Manufacturing

Fluoro(heptafluoropropoxy)acetic acid is utilized as a processing aid in the manufacturing of plastics and resins. zenodo.org Like other fluoropolymer processing aids (PPAs), its primary function is to improve the processability of polymers, particularly during extrusion. specialchem.com In industrial manufacturing, these additives are crucial for eliminating processing issues such as melt fracture—also known as sharkskin—which compromises the quality and clarity of extruded films. specialchem.com

The mechanism of action for fluoropolymer processing aids involves the formation of a lubricating layer on the surface of the processing equipment, such as the die. tappi.org This coating reduces the friction between the molten polymer and the metal surfaces, allowing for smoother processing and increased output. specialchem.comtappi.org Initially, it was believed that small, highly dispersed particles of the fluoropolymer aid were most effective; however, subsequent research has shown that larger particles can also be highly effective. tappi.org These aids accumulate at the die entrance and form a coating that propagates towards the exit, leading to enhanced wall slip and a reduction in the shear stress experienced by the polyolefin host resin. tappi.orgresearchgate.net This allows for the production of higher quality products at faster manufacturing speeds without surface defects. specialchem.com

Emissions and Release Pathways from Industrial and Commercial Sources

The industrial use of this compound has led to its release into the environment through various pathways. The compound has been identified in commercial fluoropolymer dispersions and surfactant formulations used at manufacturing sites, indicating a direct pathway for its introduction into industrial waste streams. des.state.nh.us Its detection in tap water in the United States suggests that releases from industrial facilities and subsequent treatment at wastewater treatment plants are significant environmental pathways. acs.orgnih.gov

Furthermore, the presence of this compound in remote locations such as the Antarctic marginal seas points towards long-range atmospheric transport as a key release pathway. acs.orgresearcher.life Research suggests that such compounds are likely released into the atmosphere from industrial sources, undergo atmospheric deposition into snow and ice, and are subsequently released into marine environments during seasonal melting. acs.orgresearcher.life The detection of volatile per- and polyfluoroalkyl substances (PFAS) in some industrial formulations underscores the potential for air emissions as a direct release pathway from manufacturing facilities. des.state.nh.us

Strategies for Emission Control and Industrial Waste Management

Strategies for managing emissions of fluorinated compounds like this compound are often part of broader industry-wide initiatives aimed at reducing the environmental footprint of fluoropolymer manufacturing. A primary strategy has been the voluntary phase-out and reduction of certain long-chain PFAS from emissions and product content, such as the PFOA Stewardship Program which targeted the elimination of perfluorooctanoic acid (PFOA) and related chemicals from emissions and products by 2015. europa.eu

Development and Assessment of Alternative Processing Aids

Growing environmental regulations and concerns over the persistence of some fluorinated compounds have driven the development and assessment of alternative processing aids. marketsandmarkets.com The goal is to identify safer, and in some cases biodegradable, alternatives that provide the same performance benefits as traditional fluoropolymer-based aids. specialchem.commarketsandmarkets.com The development of PFAS-free polymer processing aids is a key area of innovation. specialchem.com

The assessment of these alternatives is a multi-step process designed to ensure they meet the demanding requirements of polymer extrusion. A typical evaluation framework includes:

StepAssessment MethodPurpose
1 Capillary Rheology ScreeningTo perform an initial evaluation of a new PPA's chemistry against industry-standard fluoropolymer aids. specialchem.com
2 Blown Film TrialsTo conduct "time-to-clear" studies using resins that are prone to melt fracture, assessing the alternative's effectiveness in eliminating this defect. specialchem.com

This rigorous assessment ensures that new processing aids can effectively reduce or eliminate melt fracture and die buildup without relying on legacy fluorinated chemistries. specialchem.com The development of these new technologies is an ongoing process aimed at balancing high performance with improved environmental and safety profiles. specialchem.com

Advanced Research Perspectives and Future Directions in Fluoro Heptafluoropropoxy Acetic Acid Studies

Predictive Modeling and In Silico Assessments of Environmental Fate

Predictive modeling is a critical tool for understanding the environmental behavior of Fluoro(heptafluoropropoxy)acetic acid (HFPO-DA). uel.ac.uk Computational tools are designed to simulate the fate, transport, and degradation pathways of per- and polyfluoroalkyl substances (PFAS) like HFPO-DA in various treatment and environmental scenarios. uel.ac.uk These in silico assessments are crucial because the environmental fate of many large-scale industrial chemicals is often unknown. researchgate.netnih.gov By using computational methods, researchers can anticipate the behavior of new molecules for which no biodegradation data exist. nih.gov

Three main modeling approaches are employed: empirical, mechanistic, and machine learning models. uel.ac.uk Each has distinct strengths and limitations depending on data availability and specific conditions. uel.ac.uk For instance, machine learning and data-driven models can identify patterns in large datasets, but may lack the mechanistic insights needed to fully comprehend PFAS behavior. uel.ac.uk A significant challenge in modeling is the structural diversity of PFAS compounds and the influence of environmental factors like pH, temperature, and salinity, which necessitates a tailored approach for accurate predictions. uel.ac.uk

To enhance predictive accuracy, models must incorporate PFAS-specific characteristics, such as chain length and functional groups. uel.ac.uk For example, a multimedia multi-species environmental fate model developed for perfluorooctanoic acid (PFOA) demonstrated that the fate of the compound could be understood by considering the physical properties of the neutral acid, which dictate its distribution between different environmental compartments. nih.gov Such models can help explain field measurements and estimate the potential for long-range atmospheric transport, which for some PFAS can be thousands of kilometers. nih.gov However, the effectiveness of these models is often limited by the availability of experimental data for validation and the complexity of real-world environmental systems. uel.ac.uknih.gov Platforms like BiodegPred have been developed to merge predictions of biodegradability and toxicity, providing a more holistic risk prognosis for chemical compounds. researchgate.netnih.gov

Table 1: Approaches in Predictive Modeling for PFAS Environmental Fate

Modeling Approach Description Strengths Limitations
Mechanistic Models Based on fundamental physical and chemical processes governing fate and transport. uel.ac.uknih.gov Provides deep insights into underlying mechanisms. uel.ac.uk Requires extensive data and a detailed understanding of the system. uel.ac.uk
Empirical Models Relies on statistical relationships derived from experimental data. uel.ac.uk Simpler to develop and apply when sufficient data is available. uel.ac.uk Limited predictive power outside the range of the data used for development. uel.ac.uk
Machine Learning Models Uses algorithms to identify patterns and relationships in large datasets to make predictions. uel.ac.ukresearchgate.net Can handle complex, non-linear relationships and large volumes of data. uel.ac.uk Often considered "black box" models, lacking clear mechanistic interpretability. uel.ac.uk
In Silico (QSAR) Models Predicts properties based on chemical structure (Quantitative Structure-Activity Relationships). youtube.com Reduces cost and time compared to experimental testing. youtube.com Predictions can be unreliable for chemicals with unique molecular features not represented in the training data. youtube.com

Interdisciplinary Research on Environmental Dynamics and Remediation Technologies

Addressing the challenges posed by HFPO-DA requires a convergence of expertise from chemistry, environmental science, engineering, and materials science. rsc.org The unique properties of PFAS, including the strong carbon-fluorine bond, result in their persistence and mobility, allowing them to move through the water cycle and contaminate soil and waterways. rsc.orgrsc.org Interdisciplinary collaboration is essential for developing effective solutions for detection, analysis, immobilization, and destruction of these "forever chemicals." rsc.orgtechnologynetworks.com

Research into the environmental dynamics of HFPO-DA reveals its presence in various environmental compartments, including surface water, groundwater, and air, often near fluorochemical production facilities. nih.govnih.govresearchgate.net Its high water solubility contributes to its mobility in aquatic environments, making contaminated water a primary route for exposure. researchgate.netacs.org

A range of remediation technologies are under investigation, broadly categorized as sequestration (removal) and destruction. rsc.orgitrcweb.org

Sorption Technologies: These are the most common field-implemented technologies for water treatment and include granular activated carbon (GAC) and ion exchange (IX) resins. itrcweb.orgitrcweb.org GAC is effective for long-chain PFAS, while IX resins can also be effective and are sometimes regenerable. itrcweb.org Novel adsorbents, such as ionic fluorogels that combine fluorophilic sorption with ion exchange, have shown high affinity and selectivity for both legacy and emerging PFAS like HFPO-DA, even in complex water matrices. acs.org

Membrane Filtration: Technologies like reverse osmosis (RO) are used to separate PFAS from water, particularly in drinking water treatment systems. itrcweb.org

Destructive Technologies: These methods aim to break down the PFAS molecule. They include electrochemical oxidation, hydrothermal alkaline treatment, and supercritical water oxidation, which are often more suitable for high-concentration waste streams. itrcweb.orgresearchgate.net Electrochemical degradation, for example, has been shown to break down HFPO-DA, ultimately mineralizing it to carbon dioxide and fluoride (B91410) ions. researchgate.net

The effectiveness of these technologies varies, with conventional wastewater treatment plants being largely ineffective at eliminating HFPO-DA. researchgate.net Early findings suggest that adsorption and high-pressure membranes are among the most promising currently available removal technologies. researchgate.net

Table 2: Overview of Remediation Technologies for HFPO-DA and other PFAS

Technology Mechanism Target Media Key Findings / Efficacy
Granular Activated Carbon (GAC) Adsorption: Physical binding of PFAS molecules to the carbon surface. itrcweb.org Water (drinking, ground) Proven effective for long-chain PFAS; less effective for short-chain compounds. itrcweb.org
Ion Exchange (IX) Resins Ion Exchange: Swapping of ions on the resin with PFAS anions. itrcweb.org Water (drinking, ground) Effective for a range of PFAS; can be single-use or regenerable. itrcweb.orgitrcweb.org
Reverse Osmosis (RO) Membrane Separation: Uses pressure to force water through a semi-permeable membrane, leaving PFAS behind. itrcweb.org Drinking Water Effective for removing a broad spectrum of PFAS. itrcweb.org
Ionic Fluorogels Combined Fluorophilicity and Ion Exchange. acs.org Water (ground, surface) Demonstrates rapid removal, high affinity, and selectivity for 21 PFAS, including GenX; can be regenerated and reused. acs.org
Electrochemical Oxidation Degradation: Uses an electric current to break C-F bonds. researchgate.net High-concentration liquid waste Shown to degrade HFPO-DA via direct electron transfer, leading to mineralization. researchgate.net
Supercritical Water Oxidation Destruction: Uses water above its critical temperature and pressure to destroy PFAS. itrcweb.org High-concentration liquid waste Validated as an innovative technology for PFAS destruction. itrcweb.org

Identification of Critical Knowledge Gaps and Prioritized Research Agendas

Despite advancing research, significant knowledge gaps persist regarding this compound and the broader class of PFAS, necessitating a prioritized research agenda. nih.govrsc.org The sheer number of PFAS, now estimated to be in the millions under the latest OECD definition, presents a monumental challenge for researchers and regulators. nih.govacs.org

A primary challenge lies in the analytical methods for detecting and quantifying HFPO-DA. nih.gov While liquid chromatography-mass spectrometry (LC-MS) is the standard approach, issues such as in-source fragmentation can complicate analysis and affect detection limits, making it difficult to compare data across studies. nih.govpfascentral.org There is a need for improved and standardized analytical methods to ensure accurate measurement in complex environmental and biological samples. nih.govnih.gov

The environmental behavior and long-term fate of HFPO-DA are not fully understood. acs.orgconsensus.app Although it is considered to have lower bioaccumulation potential than legacy PFAS like PFOA due to its ether linkage, its persistence and potential for long-range transport require further evaluation. nih.govconsensus.app More research is needed to understand its interactions with other environmental contaminants and its distribution across different environmental compartments. acs.org

Key knowledge gaps and research priorities are summarized below:

Improving Analytical Chemistry: Developing more robust and sensitive analytical standards and methods for HFPO-DA and other emerging PFAS is crucial. nih.govnih.gov This includes overcoming challenges like background contamination in laboratory materials and the physicochemical properties of PFAS that can interfere with measurements. nih.govtechnologynetworks.com

Elucidating Environmental Fate and Transport: Further investigation is needed into the degradation pathways, long-range transport potential, and bioaccumulation of HFPO-DA in various ecosystems. nih.govacs.org Computational models require more high-quality experimental data for validation. uel.ac.uk

Understanding Mixture Effects: Humans and wildlife are exposed to complex mixtures of various PFAS, not just single compounds. nih.govmdpi.com Research is needed to understand the combined effects of these mixtures, as their interactions could lead to different outcomes than single-compound exposures. mdpi.com

Assessing Remediation and Destruction Byproducts: While remediation technologies are being developed, more information is needed on their long-term effectiveness and the potential formation of harmful transformation products during degradation processes. uel.ac.uk

Table 3: Prioritized Research Agenda for HFPO-DA and Related PFAS

Research Area Identified Knowledge Gap Prioritized Research Action
Analytical Methods Inconsistent quantification due to matrix effects and in-source fragmentation in LC-MS analysis. nih.govpfascentral.org Develop and validate standardized analytical protocols; improve availability of certified reference materials and stable isotope-labeled standards. nih.govnih.gov
Environmental Fate Incomplete understanding of long-range transport, persistence, and degradation pathways. nih.govacs.orgnih.gov Conduct long-term monitoring studies in diverse global environments; use integrated modeling and field studies to predict transport and transformation. nih.govacs.org
Remediation Technologies Limited data on the efficiency of technologies for short-chain PFAS and the formation of toxic byproducts. uel.ac.ukresearchgate.net Perform pilot-scale and full-scale evaluations of novel remediation technologies; identify and assess the toxicity of any transformation products. uel.ac.ukitrcweb.org
Chemical Alternatives Risk of "regrettable substitution," where new chemicals are also found to be harmful. gcande.org Implement comprehensive 'Safe and Sustainable by Design' frameworks for developing and evaluating PFAS alternatives. gcande.orghorizon-europe.gouv.fr

Innovation in Sustainable Chemical Design and Engineering Relevant to this compound

The environmental and health concerns associated with persistent chemicals like HFPO-DA have spurred innovation in sustainable chemical design and green chemistry to find safer alternatives. rsc.orggcande.org The goal is to move beyond "regrettable substitutions"—where one hazardous chemical is replaced by another with similar problematic properties—and develop genuinely safer and more sustainable solutions. gcande.orghorizon-europe.gouv.fr

A key strategy is the 'Safe and Sustainable by Design' (SSbD) framework, which aims to integrate safety and sustainability considerations early in the innovation process. horizon-europe.gouv.fr This approach involves a comprehensive assessment of potential alternatives, considering not just their technical performance but also their entire life cycle, including persistence, bioaccumulation, and toxicity. battelle.org

Research into PFAS alternatives is exploring several avenues:

Non-Fluorinated Chemistries: A major focus is on developing completely fluorine-free materials that can replicate the desired properties of PFAS. scitechdaily.comsustainability-directory.com

Silicone Polymers: These are being used as coatings for applications like food packaging due to their water resistance and thermal stability. sustainability-directory.com

Hydrocarbon-based Polymers: Research is underway to modify these materials to achieve the high level of water and oil repellency needed for demanding applications. sustainability-directory.com

Bulky Hydrocarbon Groups: Scientists have found that replicating the "bulkiness" of fluorine using specific arrangements of carbon and hydrogen can create effective non-toxic substitutes. scitechdaily.com

Greener Fluorination Chemistry: While the ultimate goal is often to eliminate fluorine, some research focuses on making fluorination processes more environmentally friendly. dovepress.comnumberanalytics.com This includes using less hazardous reagents, reducing waste, and employing methods like electrochemical fluorination, which can be performed under milder conditions. dovepress.comnumberanalytics.combioengineer.org The development of new fluorinating agents from common and inexpensive fluoride salts represents a step toward cleaner and more sustainable synthesis. bioengineer.org

Natural Surfactants: For applications requiring surfactants, amphiphiles of biological origin, such as phospholipids (B1166683) and certain proteins, offer a greener and more sustainable alternative to synthetic fluorosurfactants. rsc.org

The transition to safer alternatives is a complex challenge, requiring collaboration across industries and support from regulatory agencies to accelerate the development and commercialization of innovative green chemistry solutions. gcande.orgbattelle.org

Table 4: Emerging Classes of PFAS Alternatives

Alternative Class Chemical Basis Target Applications Key Advantages Challenges
Silicone-based Coatings Polymers based on a silicon-oxygen backbone. sustainability-directory.com Food packaging, coatings. sustainability-directory.com Good water resistance and thermal stability. sustainability-directory.com Long-term durability and performance compared to PFAS are still under evaluation. sustainability-directory.com
Modified Hydrocarbon Polymers Polymers derived from oil and natural gas. sustainability-directory.com Textiles, packaging. sustainability-directory.com Fluorine-free; leverages existing industrial feedstocks. Achieving performance and durability equivalent to PFAS in demanding applications. sustainability-directory.com
Mineral-based Coatings Clay and calcium carbonate formulations. sustainability-directory.com Food packaging. Environmentally benign; provides grease resistance. May not provide sufficient water resistance; can require thicker layers. sustainability-directory.com
Fluorine-Free Foams Various non-fluorinated chemistries. sustainability-directory.com Firefighting. Eliminates a major source of environmental PFAS contamination. Ensuring fire suppression performance matches that of fluorinated foams. sustainability-directory.com
Bio-based Materials Molded fiber, bioplastics. sustainability-directory.com Single-use food packaging. Compostable and biodegradable. Often require effective, PFAS-free coatings to achieve water and grease resistance. sustainability-directory.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Fluoro(heptafluoropropoxy)acetic acid (HFPO-DA) in environmental samples?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, optimized with specific parameters:

  • Chromatographic conditions : Use a C18 column with a gradient elution of methanol/water containing 2 mM ammonium acetate.
  • Mass transitions : Monitor precursor-to-product ion transitions (e.g., m/z 329 → 169 for HFPO-DA) in negative electrospray ionization mode.
  • Internal standards : Isotope-labeled analogs (e.g., 13C3^{13}C_3-HFPO-DA) correct for matrix effects and recovery losses .
    • Validation : Ensure limits of detection (LOD) ≤ 0.1 ng/L in water and ≤ 0.5 ng/g in sediment, with recovery rates of 70–120% .

Q. How does HFPO-DA distribute in global surface waters, and what factors drive spatial variability?

  • Key findings : HFPO-DA is detected at median concentrations of 1.2–15.3 ng/L in rivers near industrial zones, with hotspots linked to fluorochemical manufacturing sites .
  • Drivers : Proximity to point sources, hydrological conditions, and degradation of precursor compounds (e.g., HFPO-DA acyl halides) influence distribution. Use geospatial modeling to correlate emission sources with environmental levels .

Q. What are critical considerations for designing toxicity studies on HFPO-DA?

  • Exposure parameters :

  • Dose range : Include environmentally relevant concentrations (e.g., 1–100 µg/L) and higher doses to assess dose-response relationships.
  • Duration : Subchronic (28–90 days) and chronic (6–12 months) exposures are necessary to evaluate cumulative effects.
    • Endpoints : Prioritize hepatic stress biomarkers (e.g., peroxisome proliferation), renal function, and developmental toxicity in model organisms (e.g., zebrafish or rodents) .

Advanced Research Questions

Q. How can conflicting data on HFPO-DA’s environmental persistence be resolved?

  • Data normalization : Account for differences in sampling matrices (e.g., water vs. sediment) and analytical recovery rates.
  • Degradation studies : Conduct laboratory simulations under varying pH, temperature, and microbial activity to quantify hydrolysis rates. For example, HFPO-DA hydrolyzes to GenX chemicals under alkaline conditions (pH > 9) .
  • Field validation : Compare laboratory-derived half-lives with longitudinal field data to reconcile discrepancies .

Q. What methodologies are effective for assessing the ecological risks of HFPO-DA alternatives (e.g., shorter-chain PFAS)?

  • Comparative toxicity : Use high-throughput screening (HTS) assays to rank alternatives by their EC50 values in aquatic and terrestrial species.
  • Bioaccumulation potential : Measure bioconcentration factors (BCF) in fish models and compare with regulatory thresholds (e.g., BCF > 2,000 indicates high risk).
  • Degradant analysis : Identify transformation products via non-targeted LC-HRMS and assess their toxicity profiles .

Q. How can researchers address analytical challenges in quantifying HFPO-DA’s degradation products?

  • Non-targeted screening : Employ quadrupole-time-of-flight (Q-TOF) MS to detect unknown metabolites, using fragmentation patterns and databases (e.g., NORMAN Suspect List).
  • Isotope tracing : Use 19F^{19}F-NMR or 13C^{13}C-labeled HFPO-DA to track degradation pathways and intermediate formation .
  • Quality control : Validate methods with proficiency testing programs (e.g., QUASIMEME) to ensure inter-laboratory reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.